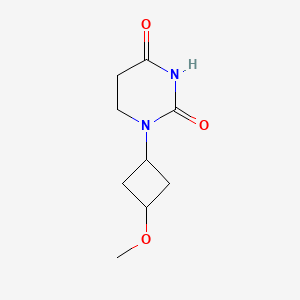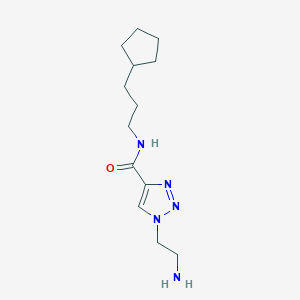![molecular formula C14H20N2O3 B6633305 N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide](/img/structure/B6633305.png)
N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is an essential component of the B-cell receptor signaling pathway, and its inhibition has shown promising results in the treatment of various B-cell malignancies.
Mecanismo De Acción
N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide selectively binds to the active site of BTK and inhibits its kinase activity. BTK is a key mediator of B-cell receptor signaling, and its inhibition leads to the suppression of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways. This ultimately results in the induction of apoptosis in B-cell lymphoma cells.
Biochemical and Physiological Effects:
N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide has been shown to selectively inhibit BTK activity in B cells, without affecting other kinases or non-B-cell cells. This selectivity reduces the potential for off-target effects and toxicity. Additionally, N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide has shown good pharmacokinetic properties, including high oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide is its selectivity for BTK, which allows for more precise targeting of B-cell malignancies. Additionally, N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide has shown good pharmacokinetic properties, which makes it suitable for use in preclinical and clinical studies. However, one limitation of N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide is its potential for resistance development, which may limit its long-term efficacy.
Direcciones Futuras
There are several potential future directions for N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide research. One area of interest is the development of combination therapies that include N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide and other anti-cancer agents. Additionally, further studies are needed to determine the optimal dosing and treatment regimen for N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide in various B-cell malignancies. Finally, research into the mechanisms of resistance to BTK inhibitors, including N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide, may lead to the development of new strategies to overcome this limitation.
Métodos De Síntesis
N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide can be synthesized using a multi-step process that involves the coupling of several intermediates. The first step involves the protection of the hydroxyl group of 2-methyloxolane-3,4-diol using a tert-butyldimethylsilyl (TBDMS) group. The protected intermediate is then reacted with 2-(methylamino)benzoic acid to form the amide bond. The resulting compound is then deprotected to yield N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide.
Aplicaciones Científicas De Investigación
N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide has been extensively studied for its potential use in the treatment of B-cell malignancies. Preclinical studies have shown that N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide inhibits BTK activity and blocks downstream signaling pathways, resulting in the induction of apoptosis in B-cell lymphoma cells. Additionally, N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide has shown promising results in combination with other anti-cancer agents, such as rituximab and venetoclax.
Propiedades
IUPAC Name |
N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-10-14(18,7-8-19-10)9-16-13(17)11-5-3-4-6-12(11)15-2/h3-6,10,15,18H,7-9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INIHRLIKWDMGAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)(CNC(=O)C2=CC=CC=C2NC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-N-[(1-ethylcyclopentyl)methyl]pyrimidine-5-sulfonamide](/img/structure/B6633231.png)
![3-N-[2-(1,3-thiazol-2-yl)propyl]-2,3-dihydro-1H-indene-1,3-diamine](/img/structure/B6633235.png)
![8-[2-(4-Methylpyrazol-1-yl)ethylamino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B6633237.png)
![1-[2-(1,3-Thiazol-2-yl)propylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B6633243.png)
![2-methyl-N-[2-(4-methylpyrazol-1-yl)ethyl]piperidine-3-carboxamide](/img/structure/B6633252.png)
![2,2-Dimethyl-3-[2-(4-methylpyrazol-1-yl)ethylamino]-3-oxopropanoic acid](/img/structure/B6633255.png)
![2-(3-aminophenyl)-N-[2-(oxan-2-yl)ethyl]acetamide](/img/structure/B6633268.png)
![N-[2-(oxan-2-yl)ethyl]-1,1-dioxothian-4-amine](/img/structure/B6633274.png)

![3-[(4-Amino-2-methyl-4-oxobutan-2-yl)carbamoyl]benzoic acid](/img/structure/B6633293.png)
![2-Methyl-3-[[(3-methyloxetan-3-yl)methylamino]methyl]oxolan-3-ol](/img/structure/B6633294.png)
![6-[(3-Hydroxyoxolan-3-yl)methylamino]pyridine-2-carboxylic acid](/img/structure/B6633304.png)
![3-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]-2-methoxypropanoic acid](/img/structure/B6633318.png)